N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide
Overview
Description
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: is a chemical compound with unique properties and applications. It is known for its [specific characteristic or use], making it valuable in various fields such as [mention fields like chemistry, biology, medicine, or industry].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide involves [describe the synthetic routes]. The reaction conditions typically include [mention temperature, pressure, solvents, catalysts, etc.]. For example, [provide a specific reaction if known].
Industrial Production Methods
In industrial settings, This compound is produced using [describe industrial methods]. These methods are optimized for large-scale production and often involve [mention any specific equipment or techniques used].
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: undergoes various chemical reactions, including:
Oxidation: [Describe the oxidation reactions it undergoes].
Reduction: [Describe the reduction reactions it undergoes].
Substitution: [Describe the substitution reactions it undergoes].
Common Reagents and Conditions
The common reagents used in reactions with This compound include [list reagents]. The typical conditions for these reactions are [mention temperature, pressure, solvents, etc.].
Major Products
The major products formed from these reactions are [list products]. These products are significant because [explain their importance].
Scientific Research Applications
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: has a wide range of applications in scientific research, including:
Chemistry: [Describe its use in chemical research].
Biology: [Describe its use in biological research].
Medicine: [Describe its use in medical research].
Industry: [Describe its industrial applications].
Mechanism of Action
The mechanism by which N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide exerts its effects involves [describe the mechanism]. It targets [mention molecular targets] and affects [mention pathways involved].
Comparison with Similar Compounds
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: can be compared with similar compounds such as [list similar compounds]. Its uniqueness lies in [highlight unique properties or applications]. For example, compared to [similar compound], This compound [describe how it differs].
Properties
IUPAC Name |
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGAUVQMYPYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCN(C)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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